molecular formula C5H6Na+ B13737730 sodium;cyclopenta-1,3-diene

sodium;cyclopenta-1,3-diene

Cat. No.: B13737730
M. Wt: 89.09 g/mol
InChI Key: YCFFDNSCMFYJQF-UHFFFAOYSA-N
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Description

Sodium;cyclopenta-1,3-diene (commonly termed sodium cyclopentadienylide, NaCp) is an organometallic compound with the formula C₅H₅Na. It consists of a sodium cation (Na⁺) and the cyclopentadienyl anion (C₅H₅⁻), a conjugated diene system with aromatic character. This compound is synthesized via deprotonation of cyclopenta-1,3-diene (C₅H₆) using strong bases like sodium metal . NaCp is a critical precursor in organometallic chemistry, particularly for synthesizing metallocenes (e.g., ferrocene) and transition metal catalysts. Its ionic nature confers high solubility in polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) .

Properties

Molecular Formula

C5H6Na+

Molecular Weight

89.09 g/mol

IUPAC Name

sodium;cyclopenta-1,3-diene

InChI

InChI=1S/C5H6.Na/c1-2-4-5-3-1;/h1-4H,5H2;/q;+1

InChI Key

YCFFDNSCMFYJQF-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C1.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium;cyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with sodium metal. This reaction is carried out in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:

C5H6+NaNaC5H5+H2\text{C}_5\text{H}_6 + \text{Na} \rightarrow \text{NaC}_5\text{H}_5 + \text{H}_2 C5​H6​+Na→NaC5​H5​+H2​

The reaction is exothermic and requires careful control of temperature and reaction conditions to ensure safety and high yield .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where cyclopentadiene is reacted with sodium metal under controlled conditions. The product is then purified through distillation or crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which sodium;cyclopenta-1,3-diene exerts its effects involves the formation of the cyclopentadienyl anion. This anion acts as a ligand that can coordinate with various metal ions to form stable complexes. These complexes can then participate in a wide range of chemical reactions, including catalytic processes and polymerization reactions .

Comparison with Similar Compounds

Substituted Cyclopenta-1,3-dienes

Substituted derivatives of cyclopenta-1,3-diene exhibit modified electronic and steric properties, influencing their reactivity and applications:

Compound Name Substituents/Structure Reactivity/Properties Applications References
1-tert-Butylcyclopenta-1,3-diene tert-Butyl group at position 1 Increased steric bulk reduces coordination flexibility Precursor for sterically hindered catalysts
1,4-Di-p-tolylcyclopenta-1,3-diene p-Tolyl groups at positions 1 and 4 Enhanced electron-withdrawing effects stabilize metal complexes Synthesis of aryl-substituted metallocenes
5-Methylcyclopenta-1,3-diene Methyl group at position 5 Alters electron density and diene reactivity Corrosion inhibition in acidic media

Key Findings :

  • Bulky substituents (e.g., tert-butyl) hinder coordination to metal centers, favoring selective reactions .
  • Electron-withdrawing groups (e.g., p-tolyl) enhance stability in metal complexes for catalytic applications .

Metal Complexes of Cyclopenta-1,3-diene

NaCp serves as a precursor to metallocenes, while other derivatives form complexes with transition metals:

Compound Name Metal Center Properties/Reactivity Applications References
Sodium;cyclopenta-1,3-diene (NaCp) Sodium (Na⁺) Strong base, ionic character Synthesis of ferrocene, catalysts
Iron(II)-cyclopenta-1,3-diene-carboxylate Iron (Fe²⁺) Redox-active, stable under aerobic conditions Catalysis, materials science
Titanium-dichloride-cyclopenta-1,3-diene-propanol Titanium (Ti) Lewis acidity, solvent-dependent stability Polymerization catalysts

Key Findings :

  • NaCp-derived ferrocene exhibits redox activity, useful in electrochemical sensors .
  • Titanium complexes show solvent-dependent stability, enabling controlled polymerization reactions .

Reactivity in Cycloaddition Reactions

Cyclopenta-1,3-diene derivatives participate in cycloadditions, with NaCp influencing reaction pathways:

  • Diels-Alder Reactions : Cyclopenta-1,3-diene acts as a diene, forming six-membered rings. Substituted derivatives (e.g., tert-butyl) slow reaction rates due to steric effects .
  • [6+4] Cycloaddition : Cyclopenta-1,3-diene reacts with tropone to form bicyclic structures, akin to Diels-Alder mechanisms but with higher ring strain . NaCp, being deprotonated, may require protonation to act as a diene.

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